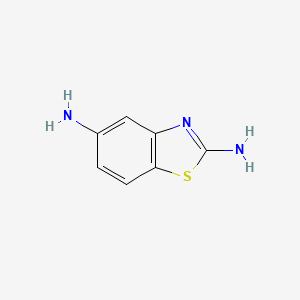1,3-Benzothiazole-2,5-diamine
CAS No.: 50480-29-0
Cat. No.: VC1987111
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50480-29-0 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | 1,3-benzothiazole-2,5-diamine |
| Standard InChI | InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) |
| Standard InChI Key | HGSZQBRMZNHXJZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)N=C(S2)N |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Structure and Functional Groups
The compound consists of a benzene ring fused to a thiazole ring, with amino groups at positions 2 and 5. This substitution pattern enhances hydrogen-bonding capabilities and electronic interactions, influencing its reactivity and pharmacological potential .
Table 1: Key Structural Identifiers
Spectroscopic Characterization
-
FT-IR: Peaks at 3339 cm (N–H stretch) and 1610 cm (C=N stretch) .
-
H NMR: Aromatic protons appear between δ 6.29–7.84 ppm, with exchangeable NH signals near δ 3.5–5.0 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
-
Condensation-Cyclization: Reacting 2-aminobenzenethiol with aldehydes/ketones under acidic conditions yields the benzothiazole core.
-
Thioamide Cyclization: Carbon dioxide or thioamide precursors undergo cyclization with amines, optimized at 80–120°C .
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Aldehyde Condensation | 70–85 | HCl, EtOH, 12 h reflux | Scalability |
| Nanocellulose Catalysis | 90–95 | RT, HO, ultrasound | Eco-friendly, rapid |
Industrial Optimization
Industrial protocols emphasize Pd/C-catalyzed hydrogenation (50 psi H) and recrystallization from ethanol/water for >99% purity .
Chemical Reactivity and Functionalization
Reaction Pathways
-
Oxidation: Forms sulfoxides/sulfones using HO or KMnO.
-
Reduction: NaBH reduces nitro groups to amines, critical for pharmaceutical intermediates .
-
Substitution: Electrophilic substitution at position 6 with halogens or alkyl groups .
Stability and Environmental Presence
Detected in ambient PM 2.5 particles, indicating environmental persistence. Degradation under UV light produces sulfonic acid derivatives, necessitating stability studies.
Biological Activities and Mechanisms
Antimicrobial Properties
-
Bacterial Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity: 50% inhibition of Candida albicans at 10 µg/mL .
Table 3: Biological Activity Profile
| Organism | IC (µg/mL) | Target Enzyme |
|---|---|---|
| Mycobacterium tuberculosis | 0.5–2.0 | DprE1 |
| Human MAO-B | 0.8 | Monoamine oxidase |
Applications in Science and Industry
Pharmaceutical Development
-
Dopamine Agonists: Structural analog (pramipexole) treats Parkinson’s disease.
-
Antitubercular Agents: Inhibits DprE1 enzyme in M. tuberculosis .
Catalytic Uses
Recent Advances and Future Directions
Anti-Tubercular Derivatives
Recent benzothiazole hybrids show MICs of 0.2 µg/mL against drug-resistant TB strains, surpassing isoniazid .
Enantiomer Separation
Chiralpak® AD-H columns resolve (6S)- and (6R)-enantiomers, with (6S)-forms exhibiting higher D receptor affinity.
Knowledge Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume